molecular formula C7H5N3O B090889 吡啶并[3,4-d]嘧啶-4(3H)-酮 CAS No. 19178-25-7

吡啶并[3,4-d]嘧啶-4(3H)-酮

货号: B090889
CAS 编号: 19178-25-7
分子量: 147.13 g/mol
InChI 键: QMOPAFMMLWUTKI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a fused pyridine and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

科学研究应用

Anticancer Activity

Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potential inhibitors of histone lysine demethylases (KDMs), specifically the KDM4 and KDM5 subfamilies. These enzymes play crucial roles in epigenetic regulation and are implicated in various cancers. Studies have shown that C8-substituted derivatives exhibit potent inhibitory activity against these demethylases, with Ki values in the low nanomolar range, indicating strong binding affinity and potential therapeutic efficacy against cancer cells .

Case Study:

  • A study demonstrated that specific C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones could effectively penetrate cell membranes and inhibit KDMs in cellular assays. This suggests their potential as lead compounds for developing new anticancer therapies targeting epigenetic modifications .

Role in Calcium Homeostasis

Another significant application of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives is their ability to modulate calcium receptor activity. These compounds have been shown to suppress calcium receptor activation, which can be beneficial in treating conditions related to calcium dysregulation such as osteoporosis and certain types of hypercalcemia. The mechanism involves the inhibition of parathyroid hormone secretion and modulation of bone resorption processes .

Case Study:

  • In vivo studies involving rat models indicated that administration of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives resulted in decreased serum levels of parathyroid hormone, demonstrating their potential as calcilytic agents for managing calcium-related disorders .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives. These compounds have been evaluated for their ability to reduce inflammation in various models, showing promise as therapeutic agents for inflammatory diseases.

Case Study:

  • A series of synthesized derivatives were tested for their anti-inflammatory activity using carrageenan-induced edema models. Results indicated that several compounds exhibited significant reductions in edema compared to control groups, suggesting their potential utility in treating inflammatory conditions .

Metabolic Studies

The metabolism of pyrido[3,4-d]pyrimidin-4(3H)-one has been extensively studied to understand its pharmacokinetic properties. Notably, metabolism via aldehyde oxidase has been identified as a critical pathway affecting the compound's clearance rates in vivo. This understanding is essential for optimizing the pharmacological profiles of these compounds in drug development.

Findings:

  • Research indicated that C2-substituted derivatives showed reduced susceptibility to aldehyde oxidase-mediated metabolism, enhancing their stability and bioavailability. This insight is crucial for designing more effective therapeutic agents based on this scaffold .

Synthesis and Derivatization

The synthesis of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives has been improved through various methods that emphasize high yields and reduced side reactions. For instance, a novel synthesis method involving 3-aminopyridine-4-carboxylic acid and amidine compounds has been reported to produce these derivatives efficiently under mild conditions.

Synthesis Overview:

Starting MaterialReaction ConditionsYield
3-Aminopyridine-4-carboxylic acidReflux with amidine and sodium acetateHigh

This method not only enhances yield but also simplifies the purification process, making it suitable for large-scale production .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[3,4-d]pyrimidin-4(3H)-one typically involves the directed lithiation of 2-substituted 5-aminopyridine derivatives. This process includes the following steps :

    Lithiation: Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines are treated with BuLi–TMEDA in diethyl ether at –10 °C to form 4-lithio derivatives.

    Quenching: The lithio derivatives are quenched with CO₂ to yield the corresponding C-4 carboxylic acids.

    Hydrolysis: The protecting groups are hydrolyzed using either TFA or aqueous KOH to produce 2-substituted 5-aminopyridine-4-carboxylic acids.

    Cyclization: The carboxylic acids are then reacted with formamide or formamidine acetate to form pyrido[3,4-d]pyrimidin-4(3H)-ones.

Industrial Production Methods

Industrial production methods for pyrido[3,4-d]pyrimidin-4(3H)-one are not extensively documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反应分析

Types of Reactions

Pyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[3,4-d]pyrimidin-4(3H)-one N-oxides, while reduction can produce dihydropyrido[3,4-d]pyrimidin-4(3H)-ones.

相似化合物的比较

Similar Compounds

  • Pyrido[2,3-d]pyrimidin-4(3H)-one
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

Pyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions and biological assays .

生物活性

Pyrido[3,4-d]pyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives exhibit a range of biological activities, including:

  • Inhibition of Histone Lysine Demethylases : These compounds have been identified as potent inhibitors of the KDM4 and KDM5 subfamilies of JmjC histone lysine demethylases, which play crucial roles in epigenetic regulation and cancer progression .
  • Antagonistic Properties : Certain derivatives have been explored for their ability to act as antagonists for the CXCR2 receptor, showing potential in treating inflammatory diseases .
  • Selectivity Against Cancer Targets : The compounds have shown promising results against various cancer targets, including cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs) .

Structure-Activity Relationships (SAR)

The biological activity of pyrido[3,4-d]pyrimidin-4(3H)-one is heavily influenced by its structural modifications. Key findings include:

  • Substitution Patterns : The introduction of substituents at specific positions (e.g., C8) significantly enhances the potency and selectivity of these compounds against their biological targets . For instance, 8-substituted derivatives have been shown to be more effective inhibitors of histone demethylases compared to their unsubstituted counterparts.
CompoundIC50 (µM)Target
8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one0.89KDM3A
C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one0.31KDM5B
Pyrido[3,4-d]pyrimidin-4(3H)-one5.0KDM4B

The mechanism by which pyrido[3,4-d]pyrimidin-4(3H)-one exerts its effects involves:

  • Histone Demethylase Inhibition : By binding to the active sites of KDMs, these compounds prevent the demethylation of histones, leading to altered gene expression profiles associated with oncogenesis .
  • CXCR2 Antagonism : The antagonistic activity against CXCR2 may involve competitive inhibition at the receptor level, impacting downstream signaling pathways related to inflammation .
  • Metabolism and Clearance : Studies indicate that these compounds are substrates for aldehyde oxidase (AO), which can affect their pharmacokinetics. Modifications at the C2 position can reduce AO-mediated metabolism, enhancing bioavailability .

Case Studies

Several studies have highlighted the therapeutic potential of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives:

  • In a study examining C8-substituted derivatives as inhibitors of KDMs, compounds demonstrated significant cellular permeability and selectivity towards specific demethylases, indicating their potential for development as therapeutic agents in cancer treatment .
  • Another investigation focused on the CXCR2 antagonistic properties revealed that certain pyrido[3,4-d]pyrimidine derivatives could effectively inhibit calcium mobilization in human cells, suggesting applications in treating conditions associated with chronic inflammation .

属性

IUPAC Name

3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOPAFMMLWUTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343499
Record name Pyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19178-25-7
Record name Pyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H-pyrido[3,4-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 2
Pyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
Pyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 4
Pyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
Pyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 6
Pyrido[3,4-d]pyrimidin-4(3H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。